An In-depth Technical Guide on the Physicochemical Properties of 3-Amino-1-(2-cyanophenyl)thiourea
An In-depth Technical Guide on the Physicochemical Properties of 3-Amino-1-(2-cyanophenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available physicochemical properties, synthesis, and potential biological evaluation of 3-Amino-1-(2-cyanophenyl)thiourea. Due to the limited availability of direct experimental data for this specific compound, this guide furnishes estimated values based on closely related analogs, detailed general experimental protocols for property determination, and standardized workflows for synthesis and biological screening. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel thiourea derivatives.
Physicochemical Properties
Table 1: Physicochemical Data for a Positional Isomer: 1-(3-Cyanophenyl)-2-thiourea
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃S | |
| Molecular Weight | 177.23 g/mol | [1] |
| Melting Point | 160-163 °C | [1] |
| Boiling Point | 137 °C (Predicted) | [1] |
| Density | 1.33 g/cm³ (Predicted) | [1] |
| Flash Point | 151.6 °C (Predicted) | [1] |
Note: The data presented is for the positional isomer 1-(3-cyanophenyl)-2-thiourea and should be used as an estimation only.
Experimental Protocols
The following sections detail generalized experimental protocols for the determination of key physicochemical properties applicable to thiourea derivatives.
Synthesis of 3-Amino-1-(2-cyanophenyl)thiourea
A plausible synthetic route for 3-Amino-1-(2-cyanophenyl)thiourea involves the reaction of 2-cyanophenyl isothiocyanate with hydrazine hydrate.
Materials:
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2-cyanophenyl isothiocyanate
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Hydrazine hydrate
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Ethanol (or another suitable solvent)
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Stirring apparatus
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Reflux condenser
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Filtration apparatus
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Recrystallization solvents
Procedure:
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Dissolve 2-cyanophenyl isothiocyanate in a suitable solvent such as ethanol in a round-bottom flask equipped with a magnetic stirrer.
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Slowly add an equimolar amount of hydrazine hydrate to the solution at room temperature with continuous stirring.
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After the initial reaction, attach a reflux condenser to the flask and heat the mixture to reflux for a specified period (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
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Collect the crude product by filtration and wash it with a small amount of cold solvent.
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Purify the crude product by recrystallization from a suitable solvent or solvent mixture to obtain pure 3-Amino-1-(2-cyanophenyl)thiourea.
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Characterize the final product using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.
Diagram 1: Synthesis of 3-Amino-1-(2-cyanophenyl)thiourea
Caption: Synthetic workflow for 3-Amino-1-(2-cyanophenyl)thiourea.
Determination of Melting Point
The melting point can be determined using a standard capillary melting point apparatus.
Procedure:
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Finely powder a small sample of the dried, purified compound.
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Pack the powder into a capillary tube to a height of 2-3 mm.
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Place the capillary tube in the melting point apparatus.
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Heat the apparatus at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
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Record the temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted.
Determination of Solubility
The solubility of the compound can be determined in various solvents using the isothermal shake-flask method.
Procedure:
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Prepare saturated solutions of the compound in different solvents (e.g., water, ethanol, DMSO, acetone) in sealed flasks.
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Agitate the flasks in a constant temperature bath (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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After equilibration, allow the solutions to stand to permit undissolved solute to settle.
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Carefully withdraw an aliquot of the clear supernatant.
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Determine the concentration of the solute in the aliquot using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
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Express the solubility in terms of mass per unit volume (e.g., g/L) or moles per unit volume (mol/L).
Determination of pKa
The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry.
Procedure (Potentiometric Titration):
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Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water-ethanol).
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Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.
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Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
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Plot the pH of the solution as a function of the volume of titrant added.
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The pKa value can be determined from the titration curve, typically as the pH at the half-equivalence point.
Determination of logP
The partition coefficient (logP), a measure of lipophilicity, is commonly determined using the shake-flask method with n-octanol and water.
Procedure:
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Prepare a solution of the compound in either n-octanol or water.
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Mix this solution with an equal volume of the other immiscible solvent (water or n-octanol) in a separatory funnel.
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Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.
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Allow the two phases to separate completely.
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Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
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Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
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The logP is the base-10 logarithm of the partition coefficient.
Biological Activity Screening
As no specific signaling pathways for 3-Amino-1-(2-cyanophenyl)thiourea have been documented, a general workflow for in vitro biological activity screening is presented. This workflow is a standard approach in early-stage drug discovery to identify potential therapeutic activities of a novel compound.
Diagram 2: General In Vitro Biological Activity Screening Workflow
Caption: A general workflow for the in vitro biological screening of a novel compound.
Conclusion
This technical guide consolidates the currently available information on 3-Amino-1-(2-cyanophenyl)thiourea and provides a framework for its further investigation. While direct experimental data for this specific molecule is sparse, the provided estimates from a closely related isomer, along with detailed, generalized protocols for synthesis and property determination, offer a solid starting point for researchers. The outlined biological screening workflow provides a roadmap for elucidating the potential therapeutic applications of this and other novel thiourea derivatives. It is imperative that the estimated physicochemical properties are validated through rigorous experimentation to build a robust data profile for this compound.

